Bromoacetamide-m-PEG2
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Overview
Description
Bromoacetamide-m-PEG2 is a chemical compound widely used in various scientific fields. It consists of a bromoacetamide group attached to a polyethylene glycol (PEG) backbone. This compound is known for its ability to increase the aqueous solubility of the resulting complex and is commonly used for thiol labeling and thiol capping .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoacetamides, including Bromoacetamide-m-PEG2, can be synthesized by adding bromine to a solution of cyanomethylbenzamide in a saturated aliphatic carboxylic acid, such as glacial acetic or propionic acid . This method ensures high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Bromoacetamide-m-PEG2 primarily undergoes nucleophilic substitution reactions. It reacts rapidly with thiol groups, making it an effective thiol labeling and capping reagent .
Common Reagents and Conditions
The common reagents used in reactions with this compound include thiol-containing compounds. The reactions typically occur under mild conditions, ensuring the stability of the PEG backbone while facilitating the substitution reaction .
Major Products Formed
The major products formed from reactions involving this compound are thiol-PEG conjugates. These products are highly soluble in aqueous solutions and are used in various biomedical applications .
Scientific Research Applications
Bromoacetamide-m-PEG2 has a wide range of applications in scientific research:
Mechanism of Action
Bromoacetamide-m-PEG2 exerts its effects through nucleophilic substitution reactions with thiol groups. The bromoacetamide group reacts with free sulfhydryl groups (-SH) in proteins or peptides, forming covalent conjugates. This reaction increases the solubility and stability of the resulting complex, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Bis(bromoacetamide)-PEG2: Similar to Bromoacetamide-m-PEG2, this compound has two bromoacetamide functional groups and is used as a crosslinking agent and linker.
Bromoacetamide-PEG1-phosphate: This compound is used in drug research and development, particularly in the creation of drug delivery systems.
Bromoacetamide-PEG3-acetic acid: Another variant used in biomedical applications for its solubility and stability properties.
Uniqueness
This compound is unique due to its specific PEG backbone length, which provides optimal solubility and stability for various applications. Its ability to undergo rapid nucleophilic substitution reactions with thiol groups makes it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
2-bromo-N-[2-(2-methoxyethoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO3/c1-11-4-5-12-3-2-9-7(10)6-8/h2-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQWDYSOGBODBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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